molecular formula C21H30N6O2 B5668195 1-[2-(1-piperidinyl)ethyl]-N-(2-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide

1-[2-(1-piperidinyl)ethyl]-N-(2-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B5668195
M. Wt: 398.5 g/mol
InChI Key: FOFJYKNSONNJPF-UHFFFAOYSA-N
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Description

The compound belongs to a class of synthetic organic molecules that typically feature a triazole core, a common motif in medicinal chemistry due to its relevance in drug design for various biological activities. Triazoles are known for their stability and versatility, allowing for the attachment of various functional groups that can significantly alter the compound's physical, chemical, and biological properties.

Synthesis Analysis

Synthesis of compounds containing the triazole ring often involves the azide-alkyne Huisgen cycloaddition, known as the "click chemistry" reaction, which is highly efficient and selective. This methodology could be applicable for synthesizing the compound by attaching the appropriate alkyne and azide precursors. For instance, reactions involving piperazine or piperidine with triazole derivatives have been developed to yield complex heterocyclic compounds, indicating a potential pathway for the synthesis of the compound (Ishii et al., 1997).

Molecular Structure Analysis

The molecular structure of triazole derivatives can be extensively studied using spectroscopic techniques such as NMR, IR, and single-crystal X-ray diffraction. These methods provide detailed information about the arrangement of atoms within the molecule, the configuration of its functional groups, and the overall three-dimensional shape, which are crucial for understanding the compound's reactivity and interaction with biological targets. Structural characterization of similar compounds has been demonstrated, offering insights into their molecular frameworks (Anuradha et al., 2014).

Chemical Reactions and Properties

Compounds with a triazole ring can participate in various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of other functional groups, such as the piperidinyl, pyridinylmethyl, and tetrahydrofuranylmethyl groups, further diversifies the chemical behavior of the compound. These groups can influence the molecule's reactivity towards different reagents, enabling the synthesis of a wide range of derivatives with potential biological activities. The carbonylation reaction at a C−H bond in the presence of CO and ethylene, as seen in related research, highlights the complex reactivity of such compounds (Ishii et al., 1997).

properties

IUPAC Name

N-(oxolan-2-ylmethyl)-1-(2-piperidin-1-ylethyl)-N-(pyridin-2-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N6O2/c28-21(20-17-27(24-23-20)13-12-25-10-4-1-5-11-25)26(16-19-8-6-14-29-19)15-18-7-2-3-9-22-18/h2-3,7,9,17,19H,1,4-6,8,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFJYKNSONNJPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCN2C=C(N=N2)C(=O)N(CC3CCCO3)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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